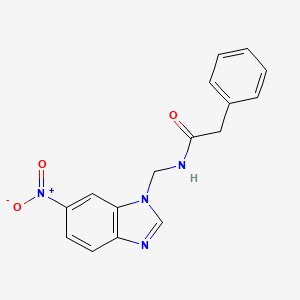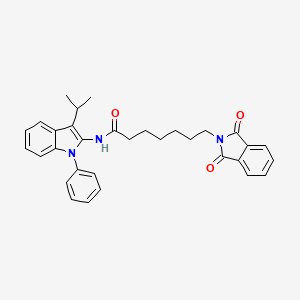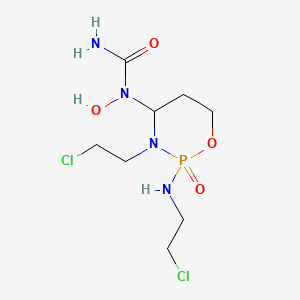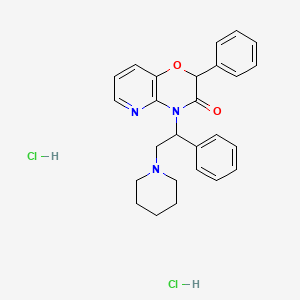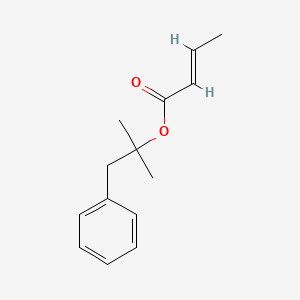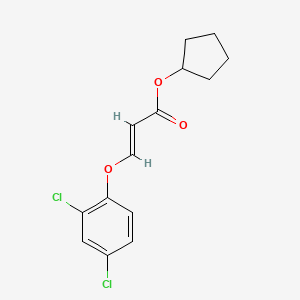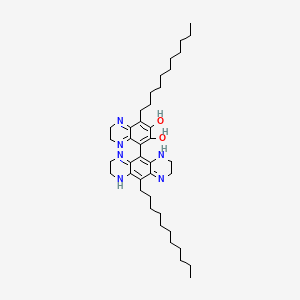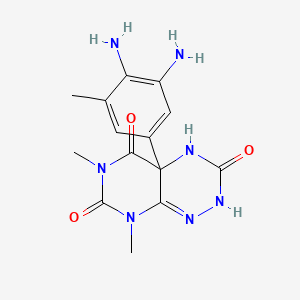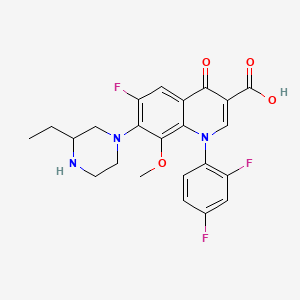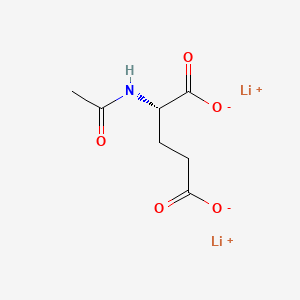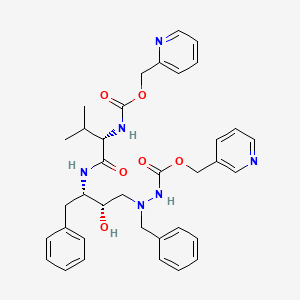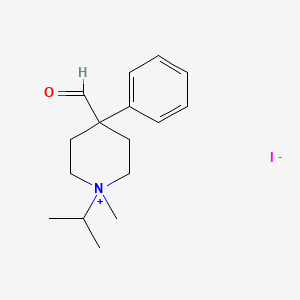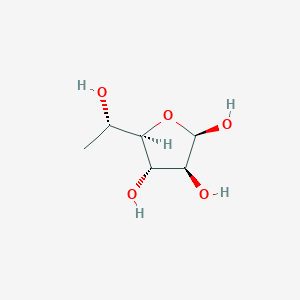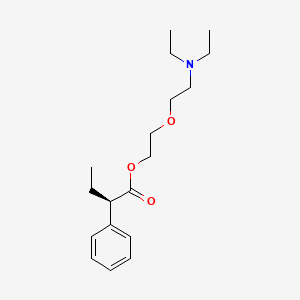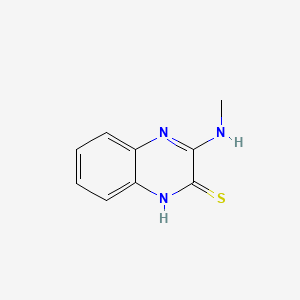
3-Quinoxalinethiol, 2-amino-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinoxalinethiol, 2-amino-N-methyl- is a nitrogen-containing heterocyclic compound. . The compound’s structure consists of a quinoxaline ring with a thiol group at the third position, an amino group at the second position, and a methyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalinethiol, 2-amino-N-methyl- can be achieved through various methods. . The reaction conditions typically involve refluxing in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Microwave-assisted synthesis and phase-transfer catalysis are some of the techniques employed to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinoxalinethiol, 2-amino-N-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, reduced quinoxaline derivatives, and substituted quinoxaline compounds .
Aplicaciones Científicas De Investigación
3-Quinoxalinethiol, 2-amino-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 3-Quinoxalinethiol, 2-amino-N-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include quinoxaline derivatives such as:
Quinoxaline: The parent compound with a basic quinoxaline structure.
Quinazoline: A similar nitrogen-containing heterocyclic compound.
Cinnoline: Another isomeric form with a different arrangement of nitrogen atoms.
Uniqueness
3-Quinoxalinethiol, 2-amino-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group enhances its ability to form disulfides, while the amino group allows for various substitution reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
54253-31-5 |
|---|---|
Fórmula molecular |
C9H9N3S |
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
3-(methylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H9N3S/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13) |
Clave InChI |
YAWXXIUFHZKRIW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC2=CC=CC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


